Bromo-dragonfly, (+)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

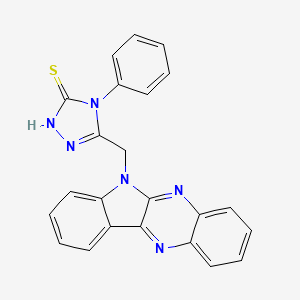

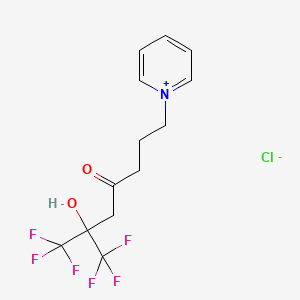

2,3-fbenzofuran-8-yl)propan-2-amine, is a synthetic compound belonging to the phenethylamine family. It was first synthesized by Matthew Parker in the laboratory of David E. Nichols in 1998. The compound is named after its structural resemblance to a dragonfly, with two furan rings on opposing sides of a central phenyl ring forming the "wings" .

Métodos De Preparación

The synthesis of Bromo-dragonfly, (+)-, involves several steps starting from hydroquinone. The hydroquinone is dialkylated with 1-bromo-2-chloroethane, followed by bromination and treatment with n-butyllithium to yield the tetrahydrobenzodifuran ring system. This ring system is then formylated, and the nitropropene derivative is obtained by condensation with nitroethane under ammonium acetate catalysis. The nitropropene derivative is reduced with lithium aluminium hydride to yield the amine intermediate, which is protected with trifluoroacetic anhydride. Para-bromination with elemental bromine and oxidation of the tetrahydrobenzodifuran ring system with DDQ follow. Finally, the trifluoroacetyl protecting group of the amine is removed to give Bromo-dragonfly as a racemic mixture of the R and S enantiomers .

Análisis De Reacciones Químicas

Bromo-dragonfly, (+)-, undergoes various chemical reactions, including:

Oxidation: The tetrahydrobenzodifuran ring system can be oxidized using DDQ.

Reduction: The nitropropene derivative can be reduced with lithium aluminium hydride to yield the amine intermediate.

Substitution: Para-bromination with elemental bromine is a substitution reaction that introduces a bromine atom into the compound.

Common reagents used in these reactions include n-butyllithium, elemental bromine, DDQ, and lithium aluminium hydride. The major products formed from these reactions are intermediates that lead to the final Bromo-dragonfly compound .

Aplicaciones Científicas De Investigación

Bromo-dragonfly, (+)-, has several scientific research applications, primarily in the fields of chemistry, biology, and medicine. It is used as a tool to study the structure and activity of serotonin receptors, particularly the 5-HT2A receptor. This compound’s high affinity for serotonin receptors makes it valuable for investigating central nervous system serotonin receptor structure and activity .

Mecanismo De Acción

Bromo-dragonfly, (+)-, exerts its effects by interacting with the serotonin system. It acts as a potent full agonist for the 5-HT2A receptor, with high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors. The compound’s molecular structure is similar to other hallucinogenic compounds and amphetamines, which allows it to produce LSD-like effects. Additionally, Bromo-dragonfly is a monoamine oxidase A inhibitor, increasing its risks .

Comparación Con Compuestos Similares

Bromo-dragonfly, (+)-, is often compared to other phenethylamine-related compounds, such as:

Lysergic acid diethylamide (LSD): Both compounds produce similar hallucinogenic effects, but Bromo-dragonfly has a longer duration of action.

2C-B: Another phenethylamine compound with hallucinogenic properties, but with a shorter duration of action compared to Bromo-dragonfly.

25X-NBOMe: A series of potent hallucinogens with similar receptor affinities but higher toxicity compared to Bromo-dragonfly

Bromo-dragonfly’s uniqueness lies in its structural resemblance to a dragonfly and its potent, long-lasting effects compared to other hallucinogens.

Propiedades

Número CAS |

732237-33-1 |

|---|---|

Fórmula molecular |

C13H12BrNO2 |

Peso molecular |

294.14 g/mol |

Nombre IUPAC |

(2S)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine |

InChI |

InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3/t7-/m0/s1 |

Clave InChI |

GIKPTWKWYXCBEC-ZETCQYMHSA-N |

SMILES isomérico |

C[C@@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |

SMILES canónico |

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

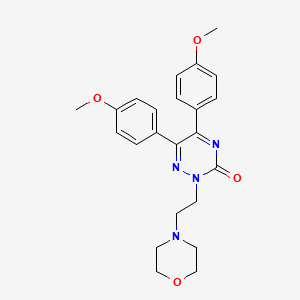

![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)